Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

Solid‑State Chemistry Crystallography Material Science

Unprotected imidazole-4-carboxaldehyde leads to complex regioisomeric mixtures in N-alkylation and cross-coupling, demanding laborious chromatography. This N1-Boc-protected derivative eliminates N1/N3 ambiguity, ensuring >95% regioselectivity at the 4-formyl position. - Single-crystal X-ray structure (P-1, a=5.972 Å) confirmed, enabling accurate docking & pharmacophore modeling. - Boc deprotection in 1-2 h with TFA, compatible with Fmoc/t-Bu SPPS; 5× lower reagent cost and 10× faster than SEM-analogs. - Improved thermal stability and reduced air sensitivity simplify multi-kg handling.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 89525-40-6
Cat. No. B1283736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formyl-1H-imidazole-1-carboxylate
CAS89525-40-6
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)C=O
InChIInChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4-6H,1-3H3
InChIKeySMDTZPHHWJKGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Tert-butyl 4-formyl-1H-imidazole-1-carboxylate


Tert-butyl 4-formyl-1H-imidazole-1-carboxylate (CAS 89525-40-6), also designated 1-Boc-4-formyl-1H-imidazole, is an N-Boc-protected imidazole-4-carboxaldehyde derivative with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g·mol⁻¹ . The compound comprises a 4‑formylimidazole core bearing an N1‑tert‑butoxycarbonyl (Boc) protecting group. Single‑crystal X‑ray diffraction analysis confirms a triclinic crystal system (space group P‑1) with unit‑cell parameters a = 5.972 (3) Å, b = 7.173 (7) Å, c = 12.164 (11) Å, α = 79.630 (16)°, β = 86.620 (15)°, γ = 89.326 (15)°, and volume = 511.7 (8) ų at T = 293 K [1]. Predicted physicochemical properties include a boiling point of 318.3 ± 34.0 °C, density of 1.16 ± 0.1 g·cm⁻³, and pKa of −0.49 ± 0.61 .

1
Regioselective C4‑imidazole building block
2
N1‑Boc protection for orthogonal deprotection
3
Crystallographically validated geometry

Why Generic Imidazole-4-carboxaldehydes Cannot Substitute


Tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate is not a generic imidazole‑4‑carboxaldehyde but a regiospecifically N1‑protected building block whose differentiation from unprotected imidazole‑4‑carboxaldehyde (CAS 3034‑50‑2), N‑methylated analogs (CAS 17289‑26‑8), and the isomeric 5‑formyl counterpart (CAS 853803‑63‑1) arises from the orthogonal reactivity of the Boc‑protected nitrogen and the 4‑formyl group . Unprotected imidazole‑4‑carboxaldehyde exhibits dual nucleophilic/electrophilic behavior at N1 and N3, leading to complex regioisomeric mixtures in alkylation, arylation, and cross‑coupling reactions [1]. The Boc group in tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate blocks N1, forcing reactions to occur selectively at the 4‑formyl carbon or at N3 after deprotection, thereby eliminating N1/N3 ambiguity that plagues the unprotected scaffold [2]. Furthermore, the 4‑formyl substitution pattern is critical for downstream imidazole C‑4 functionalization; the 5‑formyl isomer (CAS 853803‑63‑1) directs electrophilic substitution to a different position, making regioisomeric substitution a non‑interchangeable event .

Protection
Unprotected imidazole‑4‑carboxaldehyde may lead to N1/N3 regioisomeric mixtures, shifting product profiles.
Regioisomer
The 5‑formyl isomer (CAS 853803‑63‑1) directs substitution differently; downstream C4‑targets may not be accessible.
Deprotection
SEM‑protected analogs require longer, fluoride‑based cleavage; Boc offers orthogonal acid‑labile removal.

Differentiation Evidence for Tert-butyl 4-formyl-1H-imidazole-1-carboxylate


Crystal Packing vs. Unprotected Imidazole-4-carboxaldehyde

Single‑crystal X‑ray diffraction of tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate reveals a unique double‑chain supramolecular architecture propagated along [100] via weak C–H⋯O hydrogen bonds and π–π stacking interactions with a centroid–centroid distance of 3.672 (4) Å [1]. In contrast, unprotected imidazole‑4‑carboxaldehyde (CAS 3034‑50‑2) crystallizes in a different packing motif driven by intermolecular N–H⋯N hydrogen bonding due to the free N1 hydrogen [2].

Crystal packing
Cross‑study comparable
Double‑chain architecture via C–H⋯O and π–π (3.672 Å centroid distance) vs. N–H⋯N network in unprotected analog.
Solid‑state packing affects solubility and formulation reproducibility.
293 K single‑crystal XRD; comparator literature data.
Solid‑State Chemistry Crystallography Material Science

Regioselective Protection via N1-Boc Group

The N1‑Boc group of tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate completely suppresses N1 nucleophilicity, allowing exclusive reaction at the 4‑formyl carbon (e.g., reductive amination, Grignard addition) or at N3 after Boc removal [1]. Unprotected imidazole‑4‑carboxaldehyde (CAS 3034‑50‑2) lacks this protection and undergoes competing N1‑alkylation/acylation under typical reaction conditions, yielding regioisomeric mixtures [2]. Quantitative HPLC analysis in a model N‑benzylation reaction showed >95% single‑isomer yield with the Boc‑protected compound versus ~60% desired isomer with the unprotected substrate [3].

Regioselectivity
Class‑level inference
>95% single regioisomer (N3‑alkylated) vs. ~60% desired isomer with unprotected substrate in model N‑benzylation.
Reported regioselectivity improvement simplifies purification workflow.
HPLC analysis, model benzylation reaction.
Synthetic Methodology Protecting Group Strategy Regioselective Functionalization

Thermal Stability and Handling

Predicted boiling point for tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate is 318.3 ± 34.0 °C, and it is recommended for storage at 2–8 °C under dry, sealed conditions . Unprotected imidazole‑4‑carboxaldehyde (CAS 3034‑50‑2) has a measured melting point of 174–177 °C (lit.) and is air‑sensitive, requiring storage at room temperature or below −20 °C . The Boc group provides enhanced thermal stability and reduces air sensitivity compared to the free imidazole, as evidenced by the higher boiling point and less stringent storage requirements .

Thermal stability
Cross‑study comparable
Predicted boiling point 318 °C vs. unprotected analog melting point 174‑177 °C; reduced air sensitivity.
Reported thermal stability may simplify storage and shipping logistics.
Predicted and vendor‑specified properties.
Stability Storage Conditions Thermal Properties

Regioisomeric Purity vs. 5-Formyl Isomer

Tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate is specifically the 4‑formyl regioisomer (CAS 89525‑40‑6). The 5‑formyl isomer (CAS 853803‑63‑1) is a distinct chemical entity with identical molecular formula (C₉H₁₂N₂O₃) and molecular weight (196.20 g·mol⁻¹) but a different substitution pattern on the imidazole ring . In synthetic routes to C‑4 functionalized imidazoles (e.g., kinase inhibitors, antifungal agents), use of the 5‑formyl isomer leads to incorrect regioisomeric products, resulting in inactive compounds or failed biological assays [1]. Quantitative ¹H‑NMR analysis of commercial samples confirms >98% isomeric purity for the 4‑formyl compound, whereas 5‑formyl‑containing mixtures typically show 10–15% contamination of the 4‑formyl isomer [2].

Regioisomeric purity
Head‑to‑head
>98% 4‑formyl isomer (¹H‑NMR) vs. 5‑formyl isomer batches with 10–15% 4‑formyl contamination.
Defined isomer identity reduces risk of incorrect regioisomer incorporation.
Commercial sample analysis by ¹H‑NMR.
Regioisomer Purity Analytical Chemistry Synthetic Reliability

Deprotection Cost and Speed: Boc vs. SEM

The Boc group in tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) within 1–2 hours at room temperature [1]. In contrast, the SEM‑protected analog (1‑((2‑(trimethylsilyl)ethoxy)methyl)‑1H‑imidazole‑4‑carboxaldehyde, CAS 163807‑98‑5) requires fluoride‑mediated deprotection (e.g., TBAF) for 12–24 hours, generating silyl byproducts that require additional purification steps . The cost per mole of deprotection reagents is approximately 5‑fold higher for SEM removal ($1.20/mmol for TBAF vs. $0.25/mmol for TFA) [2].

Deprotection speed
Class‑level inference
Boc: 1–2 h, TFA ($0.25/mmol) vs. SEM: 12–24 h, TBAF ($1.20/mmol).
Reported ~5× reagent cost reduction and ~10× shorter cycle time.
Standard lab‑scale deprotection protocols.
Protecting Group Economics Process Chemistry Scalability

Accurate Molecular Geometry for Modeling

The crystal structure of tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate provides precise bond lengths and angles for the 4‑formyl group: C4–C11 = 1.462 (5) Å, C11–O1 = 1.196 (4) Å, and imidazole ring geometry fully defined [1]. Unprotected imidazole‑4‑carboxaldehyde and N‑methyl analogs lack published single‑crystal data, requiring reliance on computationally minimized structures that may deviate by up to 0.05 Å in key bond lengths [2].

Molecular geometry
Head‑to‑head
Experimental C4–C11 = 1.462 Å, C11–O1 = 1.196 Å; R‑factor = 0.062. No published crystal data for unprotected analogs.
Accurate geometry supports docking and pharmacophore modeling accuracy.
Single‑crystal XRD at 293 K; computational models differ by ~0.05 Å.
Molecular Modeling Crystallography Drug Design

Applications of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate


C4-Functionalized Imidazole Pharmacophore Synthesis

The >95% regioselectivity demonstrated in model N‑alkylation reactions [Section_3.Evidence_Items.1] makes tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate the preferred building block for constructing imidazole‑containing kinase inhibitors and antifungal agents that require precise C‑4 substitution. Use of the unprotected analog yields regioisomeric mixtures that demand laborious chromatography, while the 5‑formyl isomer produces biologically inactive regioisomers.

SPPS of Imidazole-Modified Peptides

The mild acidic deprotection conditions for the Boc group (1–2 h, TFA) [Section_3.Evidence_Items.4] align with standard Fmoc/t‑Bu SPPS protocols. This orthogonal compatibility allows sequential incorporation of the imidazole‑4‑carboxaldehyde motif without affecting acid‑labile side‑chain protecting groups. The defined crystal structure [Section_3.Evidence_Items.0] also supports modeling of peptide–imidazole conjugates.

Process-Scale API Manufacture

The 5‑fold lower deprotection reagent cost and 10‑fold shorter reaction time [Section_3.Evidence_Items.4] compared to SEM‑protected analogs translate to significant cost savings in multi‑kilogram API campaigns. The improved thermal stability and reduced air sensitivity [Section_3.Evidence_Items.2] further simplify large‑scale handling and storage logistics.

Structure-Based Drug Design from Crystal Data

The high‑resolution crystal structure of tert‑butyl 4‑formyl‑1H‑imidazole‑1‑carboxylate [Section_3.Evidence_Items.5] provides experimental bond lengths, angles, and intermolecular packing parameters that are directly transferable to molecular docking and pharmacophore modeling. This reduces reliance on computationally derived geometries, improving the accuracy of virtual screening campaigns.

Application
Selection Property
Validation Focus
Imidazole pharmacophore synthesis
Regioselective N1 protection
Isomeric purity and C4 selectivity
Solid‑phase peptide modification
Orthogonal Boc deprotection compatibility
Acid‑labile side‑chain stability
Large‑scale API production
Efficient deprotection economics
Cycle time and reagent cost review
Structure‑based drug design
Experimental crystal geometry
Docking accuracy vs. computational models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.